4-Ethyl-3,3,4-trimethylheptane

Description

BenchChem offers high-quality 4-Ethyl-3,3,4-trimethylheptane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethyl-3,3,4-trimethylheptane including the price, delivery time, and more detailed information at info@benchchem.com.

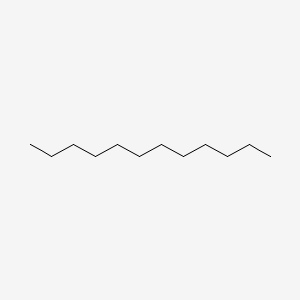

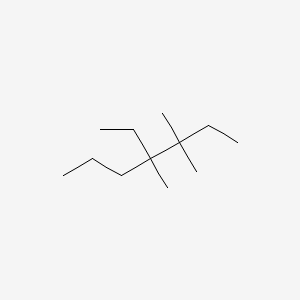

Structure

3D Structure

Properties

CAS No. |

62198-72-5 |

|---|---|

Molecular Formula |

C12H26 |

Molecular Weight |

170.33 g/mol |

IUPAC Name |

4-ethyl-3,3,4-trimethylheptane |

InChI |

InChI=1S/C12H26/c1-7-10-12(6,9-3)11(4,5)8-2/h7-10H2,1-6H3 |

InChI Key |

QLOXTBGCIUOWIG-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)(CC)C(C)(C)CC |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Chemical Properties of 4-Ethyl-3,3,4-trimethylheptane

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethyl-3,3,4-trimethylheptane is a branched alkane with the molecular formula C12H26. As a saturated hydrocarbon, its chemical behavior is characterized by low reactivity, making it a stable component in various applications. This technical guide provides a comprehensive overview of the known and predicted chemical properties of 4-Ethyl-3,3,4-trimethylheptane, detailed experimental protocols for their determination, and an exploration of its spectroscopic characteristics. This information is crucial for its potential use in fuel formulations, as a non-polar solvent, or as a reference compound in analytical chemistry.

Chemical and Physical Properties

Data Presentation

| Property | Value | Source |

| Molecular Formula | C12H26 | PubChem[1] |

| Molecular Weight | 170.33 g/mol | PubChem[1] |

| IUPAC Name | 4-Ethyl-3,3,4-trimethylheptane | PubChem[1] |

| CAS Number | 62198-72-5 | PubChem[1] |

| Predicted Boiling Point | 192.5 °C | |

| Predicted Melting Point | -50.8 °C (estimate for a similar isomer)[2] | - |

| Predicted Density | 0.798 g/mL (for a similar isomer, 4-ethyl-3,3,4-trimethylhexane)[3] | - |

| Predicted Water Solubility | Insoluble | General alkane properties |

| Predicted LogP | 5.8 | PubChem[1] |

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key chemical and physical properties of 4-Ethyl-3,3,4-trimethylheptane, based on standard procedures for alkanes.

Determination of Boiling Point (Thiele Tube Method)

-

Apparatus Setup: A small amount of the sample (approximately 0.5 mL) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample. The test tube is then attached to a thermometer. This assembly is placed in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil).

-

Heating: The Thiele tube is gently heated at the side arm.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is continued until a steady stream of bubbles is observed.

-

Boiling Point Determination: The heat source is removed, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Density (Vibrating Tube Densitometer)

-

Instrument Calibration: The vibrating tube densitometer is calibrated using two standards of known density, typically dry air and deionized water.

-

Sample Injection: The sample of 4-Ethyl-3,3,4-trimethylheptane is injected into the oscillating U-tube.

-

Measurement: The instrument measures the change in the oscillation frequency of the tube caused by the mass of the sample.

-

Density Calculation: The density of the sample is calculated from the oscillation period, based on the calibration constants.

Determination of Solubility

The solubility of 4-Ethyl-3,3,4-trimethylheptane in various solvents can be determined by the following method:

-

Sample Preparation: A known volume of the solvent (e.g., water, ethanol, acetone) is placed in a sealed container.

-

Addition of Alkane: Small, known volumes of 4-Ethyl-3,3,4-trimethylheptane are incrementally added to the solvent.

-

Observation: After each addition, the mixture is vigorously agitated and then allowed to settle. The point at which a separate phase (undissolved alkane) persists is noted.

-

Solubility Calculation: The solubility is expressed as the maximum amount of the alkane that can be dissolved in a given volume of the solvent at a specific temperature. Due to its non-polar nature, it is expected to be insoluble in water but soluble in non-polar organic solvents.

Spectroscopic Analysis

Spectroscopic data is essential for the structural elucidation and identification of 4-Ethyl-3,3,4-trimethylheptane.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds.

Experimental Workflow for GC-MS Analysis

Caption: Workflow for the analysis of 4-Ethyl-3,3,4-trimethylheptane using GC-MS.

-

Expected Fragmentation Pattern: As a highly branched alkane, the mass spectrum of 4-Ethyl-3,3,4-trimethylheptane is expected to show a very weak or absent molecular ion peak (m/z 170). The fragmentation will be dominated by cleavage at the quaternary carbon (C4) and the tertiary carbon (C3), leading to the formation of stable carbocations. Key fragments would likely include the loss of an ethyl group (M-29), a propyl group (M-43), and various methyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will show complex multiplets in the aliphatic region (typically 0.8-1.5 ppm). The methyl protons will appear as singlets and triplets, while the methylene (B1212753) and methine protons will exhibit more complex splitting patterns due to coupling with neighboring protons.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule. The chemical shifts will be in the typical alkane region (approximately 10-60 ppm). The quaternary carbons at positions 3 and 4 will likely appear as the most downfield signals in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum of 4-Ethyl-3,3,4-trimethylheptane will be characteristic of a saturated alkane.

-

C-H Stretching: Strong absorption bands are expected in the region of 2850-3000 cm⁻¹ corresponding to the stretching vibrations of the C-H bonds in the methyl (CH₃) and methylene (CH₂) groups.

-

C-H Bending: Absorption bands in the 1350-1480 cm⁻¹ region will be present due to the bending vibrations of the C-H bonds.

Logical Relationship of Chemical Properties

The chemical properties of 4-Ethyl-3,3,4-trimethylheptane are interconnected and dictate its behavior and potential applications.

Caption: Interrelationship of the chemical properties of 4-Ethyl-3,3,4-trimethylheptane.

Conclusion

This technical guide has provided a detailed overview of the chemical properties of 4-Ethyl-3,3,4-trimethylheptane. While experimental data for this specific molecule is limited, a robust understanding of its characteristics can be derived from the properties of similar branched alkanes and computational predictions. The provided experimental protocols offer a clear framework for the empirical determination of its physical and chemical properties. The analysis of its expected spectroscopic signatures provides a basis for its identification and characterization. This comprehensive information serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

References

An In-depth Technical Guide to the Physical Properties of 4-Ethyl-3,3,4-trimethylheptane

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and estimated physical properties of the branched alkane, 4-Ethyl-3,3,4-trimethylheptane. Due to the specificity of this isomer, experimentally determined data is limited. Therefore, this document presents a combination of fundamental identifiers and computationally predicted physical properties. Furthermore, standardized experimental protocols for the determination of key physical characteristics of liquid alkanes are detailed, alongside a generalized experimental workflow.

Core Physical and Chemical Identifiers

The fundamental identifiers for 4-Ethyl-3,3,4-trimethylheptane have been established and are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₆ | PubChem[1][2] |

| Molecular Weight | 170.33 g/mol | PubChem[1][2] |

| IUPAC Name | 4-Ethyl-3,3,4-trimethylheptane | PubChem[1][2] |

| CAS Registry Number | 62198-72-5 | PubChem[1][2] |

Computed Physical Properties

In the absence of comprehensive experimental data, the following physical properties for 4-Ethyl-3,3,4-trimethylheptane have been estimated through computational methods. These values provide a useful approximation for this compound.

| Property | Computed Value | Source |

| XLogP3 | 5.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 0 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

| Exact Mass | 170.203450829 Da | PubChem[1][2] |

| Monoisotopic Mass | 170.203450829 Da | PubChem[1][2] |

| Topological Polar Surface Area | 0 Ų | PubChem[1] |

| Heavy Atom Count | 12 | PubChem[1] |

| Complexity | 124 | PubChem[1] |

Experimental Protocols for Physical Property Determination

Determination of Boiling Point

The boiling point is a critical physical property for the characterization and purification of liquid compounds.

a) Thiele Tube Method

This method is suitable for small sample volumes.

-

Apparatus: Thiele tube, thermometer, small test tube (Durham tube), capillary tube (sealed at one end), rubber band, heating source (Bunsen burner or oil bath), and mineral oil.

-

Procedure:

-

A small amount of the liquid sample (approximately 0.5 mL) is placed into the small test tube.

-

A capillary tube is placed inside the test tube with the open end down.

-

The test tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in a Thiele tube containing mineral oil.

-

The Thiele tube is gently heated, and the temperature is monitored.

-

As the liquid heats, a stream of bubbles will emerge from the capillary tube. Heating should continue until a steady stream of bubbles is observed.

-

The heat source is removed, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

-

b) Distillation Method

For larger sample volumes, a simple distillation can be used to determine the boiling point.

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle, and boiling chips.

-

Procedure:

-

The liquid sample is placed in the distillation flask along with a few boiling chips.

-

The distillation apparatus is assembled with the thermometer bulb positioned just below the side arm of the distillation flask.

-

The sample is heated to boiling.

-

The temperature is recorded when the vapor condensation front is stable on the thermometer bulb. This temperature represents the boiling point.

-

Determination of Density

The density of a liquid can be determined by measuring the mass of a known volume.

-

Apparatus: Pycnometer (density bottle) or a pipette and a beaker, and an analytical balance.

-

Procedure using a Pycnometer:

-

The empty, clean, and dry pycnometer is weighed.

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid is wiped from the outside.

-

The filled pycnometer is weighed.

-

The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., deionized water) at the same temperature, and weighed again.

-

The density of the sample is calculated using the masses and the known density of the reference liquid.

-

-

Procedure using a Pipette and Beaker:

-

A clean, dry beaker is weighed on an analytical balance.

-

A precise volume of the liquid (e.g., 10 mL) is transferred to the beaker using a calibrated pipette.

-

The beaker with the liquid is reweighed.

-

The density is calculated by dividing the mass of the liquid by its volume.

-

Determination of Refractive Index

The refractive index is a measure of how light propagates through a substance and is a valuable property for identifying and assessing the purity of liquids.

-

Apparatus: Abbe refractometer, dropper, and a suitable solvent for cleaning (e.g., acetone (B3395972) or ethanol).

-

Procedure:

-

The prisms of the Abbe refractometer are cleaned with a suitable solvent and allowed to dry.

-

A few drops of the liquid sample are placed on the surface of the lower prism using a dropper.

-

The prisms are closed and locked.

-

Light is allowed to pass through the sample, and the telescope is adjusted until the boundary between the light and dark regions is sharp and focused.

-

The crosshairs in the eyepiece are aligned with the boundary line.

-

The refractive index is read directly from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.

-

Mandatory Visualization

The following diagram illustrates a generalized workflow for the experimental determination of the physical properties of a liquid alkane.

References

An In-depth Technical Guide to 4-Ethyl-3,3,4-trimethylheptane (CAS Number 62198-72-5)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data for 4-Ethyl-3,3,4-trimethylheptane is limited in publicly accessible literature. This guide is based on computed data, established principles of organic chemistry, and analytical methodologies for structurally similar branched alkanes.

Introduction

4-Ethyl-3,3,4-trimethylheptane is a highly branched aliphatic hydrocarbon. As a member of the dodecane (B42187) (C12H26) isomer family, it is a saturated alkane characterized by a seven-carbon heptane (B126788) backbone with ethyl and methyl substituents. While specific applications in drug development are not documented, understanding the physicochemical properties, synthesis, and analysis of such molecules is crucial. Branched alkanes can serve as reference standards in analytical chemistry, are components of complex hydrocarbon mixtures, and their properties can inform the behavior of non-polar moieties in larger, biologically active molecules or formulation excipients. This document provides a comprehensive technical overview of its known properties and outlines general experimental protocols for its synthesis and characterization.

Chemical and Physical Properties

The properties of 4-Ethyl-3,3,4-trimethylheptane are primarily derived from computational models and data available in chemical databases.[1] These computed values provide a reliable estimate of the compound's physical characteristics.

| Property | Value | Source |

| CAS Number | 62198-72-5 | EPA DSSTox[1] |

| Molecular Formula | C₁₂H₂₆ | PubChem[1] |

| IUPAC Name | 4-Ethyl-3,3,4-trimethylheptane | PubChem[1] |

| Molecular Weight | 170.33 g/mol | PubChem[1] |

| Exact Mass | 170.203450829 Da | PubChem[1] |

| Computed XLogP3 | 5.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 0 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

| Boiling Point (Predicted) | 190-210 °C (Estimated) | General Alkane Data |

| Density (Predicted) | ~0.77 g/cm³ (Estimated) | General Alkane Data |

Synthesis and Analysis

While a specific, documented synthesis for 4-Ethyl-3,3,4-trimethylheptane is not available, a general retrosynthetic analysis points to common organometallic reactions. The synthesis of highly-branched alkanes often involves the creation of a key carbon-carbon bond at a sterically hindered center, typically through the addition of a Grignard or organolithium reagent to a ketone, followed by dehydration and hydrogenation.[2]

Experimental Protocol: A General Synthesis Approach

This protocol describes a plausible, multi-step synthesis based on the Grignard reaction, a standard method for forming carbon-carbon bonds.

Step 1: Synthesis of the Grignard Reagent (sec-Butylmagnesium bromide)

-

To a flame-dried, three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.1 eq).

-

Add a small volume of anhydrous diethyl ether and a crystal of iodine to initiate the reaction.

-

Slowly add a solution of 2-bromobutane (B33332) (1.0 eq) in anhydrous diethyl ether via the dropping funnel.

-

Maintain a gentle reflux by controlling the addition rate. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

Step 2: Grignard Addition to a Ketone (e.g., 3,3-Dimethyl-2-pentanone)

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Slowly add a solution of 3,3-dimethyl-2-pentanone (B1585287) (1.0 eq) in anhydrous diethyl ether.

-

After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.

Step 3: Dehydration of the Tertiary Alcohol

-

Dissolve the crude alcohol from Step 2 in a suitable solvent like toluene.

-

Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or sulfuric acid).

-

Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction by TLC or GC until the starting alcohol is consumed.

-

Cool the reaction, wash with sodium bicarbonate solution and brine, dry the organic layer, and remove the solvent.

Step 4: Hydrogenation of the Alkene Mixture

-

Dissolve the crude alkene mixture from Step 3 in a solvent such as ethanol (B145695) or ethyl acetate.

-

Add a catalytic amount of Palladium on carbon (Pd/C, 5-10 wt. %).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction until the uptake of hydrogen ceases.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Remove the solvent under reduced pressure. The resulting crude product can be purified by fractional distillation or column chromatography to yield 4-Ethyl-3,3,4-trimethylheptane.

Caption: General synthetic workflow for 4-Ethyl-3,3,4-trimethylheptane.

Experimental Protocol: Analytical Characterization (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for identifying and quantifying volatile and semi-volatile organic compounds like branched alkanes.

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent such as hexane (B92381) or dichloromethane. If analyzing a complex mixture, an internal standard (e.g., n-dodecane) can be added for quantification.[3]

-

Instrumentation: Use a GC system equipped with a mass selective detector.

-

GC Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms), is ideal for separating hydrocarbons based on boiling point and branching.[4]

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C).

-

Split Ratio: 50:1 or as appropriate for the sample concentration.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Data Analysis: The retention time will be characteristic of the compound under the specified conditions. The mass spectrum is expected to show a weak or absent molecular ion (M⁺ at m/z 170). The fragmentation pattern will be dominated by cleavage at the most substituted carbon atoms (C3 and C4), leading to stable carbocations. Expect to see significant peaks corresponding to the loss of large alkyl fragments.

Caption: Standard experimental workflow for GC-MS analysis.

Isomeric and Structural Context

The molecular formula C₁₂H₂₆ corresponds to 355 structural isomers. The high degree of branching in 4-Ethyl-3,3,4-trimethylheptane, particularly the two quaternary carbons (at the C3 and C4 positions), results in a more compact, spherical structure compared to its linear isomer, n-dodecane. This compactness generally leads to a lower boiling point and different chromatographic retention times compared to less branched isomers.

Caption: Structural relationship of the target compound to other C12H26 isomers.

Safety and Handling

No specific safety data sheet (SDS) exists for 4-Ethyl-3,3,4-trimethylheptane. However, based on data for similar branched alkanes, it should be handled as a flammable liquid with potential health hazards.[5]

-

GHS Hazard Classification (Anticipated):

-

Flammable Liquids: Category 3 (H226: Flammable liquid and vapor).

-

Aspiration Hazard: Category 1 (H304: May be fatal if swallowed and enters airways).

-

Skin Irritation: Category 2 (H315: Causes skin irritation).

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (H336: May cause drowsiness or dizziness).

-

-

Handling Precautions:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[5]

-

Keep away from heat, sparks, open flames, and other ignition sources.

-

Ground and bond containers when transferring material to prevent static electricity.[5]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical safety goggles, nitrile gloves, and a flame-retardant lab coat.[5]

-

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep in a designated flammable liquids storage cabinet, segregated from oxidizing agents.[5]

-

-

Disposal:

-

Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

-

Relevance for Drug Development Professionals

While 4-Ethyl-3,3,4-trimethylheptane is not an active pharmaceutical ingredient, its relevance to the drug development field lies in several key areas:

-

Analytical Reference Standard: In the analysis of complex matrices, such as petroleum-derived excipients (e.g., mineral oil, petrolatum), this compound could serve as a certified reference material for the identification and quantification of specific branched alkane impurities.

-

Impurity Identification: It can be used to confirm the identity of unknown peaks in a chromatogram during the quality control of raw materials or finished products.

-

Physicochemical Modeling: As a well-defined non-polar structure, it can be used in studies modeling the hydrophobic interactions that are critical for drug-receptor binding or for understanding the behavior of non-polar side chains in large biomolecules.

-

Excipient Research: The study of pure, highly-branched alkanes can provide insight into the flow, lubrication, and dissolution properties of non-polar excipients used in solid and semi-solid dosage forms.

References

- 1. 4-Ethyl-3,3,4-trimethylheptane | C12H26 | CID 53424855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]

- 3. rsc.org [rsc.org]

- 4. A novel synthesis of branched high-molecular-weight (C40+) long-chain alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Molecular Structure of 4-Ethyl-3,3,4-trimethylheptane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 4-Ethyl-3,3,4-trimethylheptane. As a highly branched aliphatic hydrocarbon, its physicochemical characteristics are of interest in various fields, including fuel technology and as a non-polar solvent. This document collates available computed data, discusses predicted spectroscopic behavior based on structural analogs, outlines a plausible synthetic route, and addresses safety considerations. All quantitative data is presented in structured tables, and a detailed experimental protocol for a relevant synthetic method is provided.

Molecular Identity and Physicochemical Properties

4-Ethyl-3,3,4-trimethylheptane is a saturated hydrocarbon with the molecular formula C₁₂H₂₆. Its structure features a heptane (B126788) backbone with extensive substitution, leading to a compact, globular molecular shape.

Table 1: Chemical Identifiers and Computed Properties

| Property | Value |

| IUPAC Name | 4-Ethyl-3,3,4-trimethylheptane |

| Molecular Formula | C₁₂H₂₆ |

| CAS Number | 62198-72-5[1] |

| Molecular Weight | 170.33 g/mol [1] |

| Canonical SMILES | CCCC(C)(CC)C(C)(C)CC[1] |

| InChIKey | QLOXTBGCIUOWIG-UHFFFAOYSA-N[1] |

| Computed XLogP3 | 5.8[1] |

Due to the lack of specific experimental data for 4-Ethyl-3,3,4-trimethylheptane, the following table presents experimental data for structurally related trimethylheptane isomers to provide an estimate of its physical properties. Highly branched alkanes generally exhibit lower boiling points than their linear isomers due to reduced surface area and weaker van der Waals forces.

Table 2: Experimental Physicochemical Properties of Structural Analogs (Trimethylheptane Isomers)

| Compound | Boiling Point (°C) | Density (g/cm³ at 20°C) |

| 2,2,4-Trimethylheptane | 148.15[2] | 0.7275[2] |

| 2,3,3-Trimethylheptane | Not Available | Not Available |

| 2,3,4-Trimethylheptane | Not Available | Not Available |

| 3,3,5-Trimethylheptane | Not Available | Not Available |

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The ¹H NMR spectrum of 4-Ethyl-3,3,4-trimethylheptane is expected to be complex due to the presence of multiple, chemically similar but magnetically non-equivalent protons. Protons on alkyl groups typically resonate in the highly shielded region of the spectrum, between 0.7 and 1.5 ppm. The signals would likely exhibit complex splitting patterns due to coupling between adjacent methylene (B1212753) and methyl groups.

¹³C NMR Spectroscopy

In a broadband decoupled ¹³C NMR spectrum, each unique carbon atom will appear as a singlet. Due to the molecule's asymmetry, all 12 carbon atoms are expected to be chemically non-equivalent, resulting in 12 distinct signals. The chemical shifts for alkanes typically fall between 10 and 60 ppm. Quaternary carbons, such as C3 and C4 in the main chain, generally show weaker signals.

Mass Spectrometry

The mass spectrum of a highly branched alkane like 4-Ethyl-3,3,4-trimethylheptane is characterized by extensive fragmentation.[3][4] The molecular ion peak (M⁺) at m/z 170 is expected to be of very low abundance or completely absent.[3][5] Fragmentation will preferentially occur at the branching points to form more stable tertiary carbocations.[3][4] The loss of the largest alkyl substituent at a branch is generally favored.[4] Therefore, significant peaks corresponding to the loss of propyl, ethyl, and methyl radicals are anticipated.

Synthesis of 4-Ethyl-3,3,4-trimethylheptane

A plausible synthetic route for 4-Ethyl-3,3,4-trimethylheptane involves the use of a Grignard reaction to construct the highly substituted carbon skeleton. This method is well-suited for the formation of carbon-carbon bonds at sterically hindered centers.

Proposed Synthetic Pathway

The synthesis can be envisioned via the reaction of a Grignard reagent with a sterically hindered ketone, followed by dehydration and hydrogenation of the resulting alkene, or by direct reduction of the tertiary alcohol. A potential retrosynthetic analysis is outlined below:

References

- 1. 75 C10H22 isomers of molecular formula C10H22 structural isomers carbon chain isomers structural formula skeletal formula R/S optical isomers stereoisomers stereoisomerism in alkanes Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. GCMS Section 6.9.2 [people.whitman.edu]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. ch.ic.ac.uk [ch.ic.ac.uk]

A Technical Guide to 4-Ethyl-3,3,4-trimethylheptane

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the saturated branched alkane, 4-Ethyl-3,3,4-trimethylheptane. It covers its systematic naming, physicochemical properties, and plausible synthetic pathways. Given its nature as a simple hydrocarbon, its direct relevance to drug development is minimal; however, the principles of its characterization and synthesis are fundamental in organic chemistry.

IUPAC Nomenclature

The systematic name, 4-Ethyl-3,3,4-trimethylheptane, is determined by the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC).[1][2][3] The process involves identifying the longest continuous carbon chain, numbering it to give substituents the lowest possible locants, and naming the substituents in alphabetical order.[1][4][5]

The logical workflow for deriving the IUPAC name is illustrated in the diagram below.

Physicochemical Properties

Quantitative data for 4-Ethyl-3,3,4-trimethylheptane is summarized below. As a non-polar hydrocarbon, it is virtually insoluble in water but soluble in organic solvents. The data presented is based on computed values from publicly available chemical databases.

| Property | Value | Source |

| Molecular Formula | C12H26 | PubChem[6] |

| Molar Mass | 170.33 g/mol | PubChem[6][7] |

| CAS Number | 62198-72-5 | PubChem[6] |

| Canonical SMILES | CCCC(C)(CC)C(C)(C)CC | PubChem[6] |

| InChIKey | QLOXTBGCIUOWIG-UHFFFAOYSA-N | PubChem[6] |

| XLogP3 (Computed) | 5.8 | PubChem[6] |

| Topological Polar Surface Area | 0 Ų | PubChem[6] |

| Heavy Atom Count | 12 | PubChem[6] |

Synthesis and Experimental Protocols

The synthesis of a highly branched, sterically hindered alkane such as 4-Ethyl-3,3,4-trimethylheptane requires a robust method for carbon-carbon bond formation. A plausible synthetic route involves a Grignard reaction to construct the carbon skeleton, followed by deoxygenation.

A two-step process is proposed:

-

Step 1: Grignard Reaction. Nucleophilic addition of an ethylmagnesium bromide (Grignard reagent) to a precursor ketone, 3,3-dimethylheptan-4-one, to form the tertiary alcohol intermediate, 4-ethyl-3,3-dimethylheptan-4-ol.

-

Step 2: Deoxygenation. Removal of the tertiary hydroxyl group. The Barton-McCombie deoxygenation is a suitable method for this transformation, involving the conversion of the alcohol to a thiocarbonyl derivative, followed by a radical-initiated reduction.

The workflow for this proposed synthesis is visualized below.

Step 1: Synthesis of 4-Ethyl-3,3,4-trimethylheptan-4-ol

-

To a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), add magnesium turnings and a crystal of iodine.

-

Add a solution of bromoethane (B45996) in anhydrous diethyl ether dropwise to initiate the formation of the Grignard reagent (ethylmagnesium bromide).

-

Once the Grignard reagent is formed, cool the flask to 0°C.

-

Add a solution of 3,3-dimethylheptan-4-one in anhydrous diethyl ether dropwise to the Grignard solution with stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH4Cl).

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol. Purify via column chromatography if necessary.

Step 2: Deoxygenation to 4-Ethyl-3,3,4-trimethylheptane

-

Dissolve the alcohol from Step 1 in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere.

-

Cool the solution to 0°C and add sodium hydride (NaH) portion-wise.

-

After hydrogen evolution ceases, add carbon disulfide (CS2), followed by methyl iodide (MeI) to form the xanthate ester.

-

In a separate flask, prepare a solution of tributyltin hydride (Bu3SnH) and a catalytic amount of azobisisobutyronitrile (AIBN) in toluene (B28343).

-

Add the xanthate ester solution dropwise to the refluxing toluene solution over several hours.

-

After the reaction is complete (monitored by TLC or GC-MS), cool the mixture and remove the solvent under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica (B1680970) gel to yield the final alkane.

Relevance in Drug Development

Saturated alkanes like 4-Ethyl-3,3,4-trimethylheptane are generally considered biologically inert. They lack functional groups that can participate in hydrogen bonding, electrostatic interactions, or other specific binding events with biological macromolecules such as proteins or nucleic acids. Their high lipophilicity (as indicated by a computed XLogP3 of 5.8[6]) would lead to poor pharmacokinetic properties, including low aqueous solubility and non-specific partitioning into lipid membranes.

Consequently, this molecule is not a candidate for drug development. However, alkyl fragments are ubiquitous in drug molecules, where they serve as hydrophobic scaffolds or linkers. The principles governing the synthesis and analysis of complex alkanes are therefore foundational to the construction of more complex, biologically active compounds.

References

- 1. Naming Branched Alkanes | Chemistry | Study.com [study.com]

- 2. Alkane Nomenclature: Naming [sites.science.oregonstate.edu]

- 3. IUPAC Rules [chem.uiuc.edu]

- 4. youtube.com [youtube.com]

- 5. Naming Alkanes with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 6. 4-Ethyl-3,3,4-trimethylheptane | C12H26 | CID 53424855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Ethyl-3,4,5-trimethylheptane | C12H26 | CID 53425120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-ethyl-3,3,4-trimethylhexane [chemister.ru]

An In-depth Technical Guide to the Synthesis of Highly Branched C12 Alkanes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Highly branched C12 alkanes are of significant interest across various sectors of the chemical and pharmaceutical industries. Their unique physical and chemical properties, such as low freezing points, high octane (B31449) numbers, and specific solvency characteristics, make them valuable as advanced fuel components, lubricants, and inert solvents in sensitive applications, including drug formulation and delivery. This technical guide provides a comprehensive overview of the primary synthetic routes to these complex molecules, with a focus on hydroisomerization of n-dodecane, oligomerization of smaller olefins, and innovative methods utilizing biomass-derived feedstocks. Detailed experimental protocols, comparative quantitative data, and visualizations of key pathways are presented to aid researchers and professionals in this field.

Core Synthetic Strategies

The synthesis of highly branched C12 alkanes can be broadly categorized into three main approaches:

-

Skeletal Isomerization of n-Dodecane: This is the most established method, involving the catalytic rearrangement of the linear C12 alkane (n-dodecane) into its branched isomers.

-

Oligomerization of Shorter-Chain Olefins: This "bottom-up" approach involves the dimerization or trimerization of smaller alkenes (e.g., hexenes, butenes) followed by hydrogenation.

-

Conversion of Biomass-Derived Platform Molecules: This emerging green chemistry approach utilizes renewable resources like furfural (B47365) and acetone (B3395972) to construct the C12 carbon skeleton.

Hydroisomerization of n-Dodecane

Hydroisomerization is a key refinery process that transforms linear paraffins into more valuable branched isomers. This process is typically carried out over bifunctional catalysts that possess both metallic sites for hydrogenation/dehydrogenation and acid sites for skeletal isomerization.

Reaction Mechanism

The widely accepted mechanism for n-alkane hydroisomerization over a bifunctional catalyst involves a series of steps:

-

Dehydrogenation: The linear alkane (n-dodecane) is first dehydrogenated on a metal site (e.g., Platinum) to form a linear alkene (n-dodecene).

-

Protonation & Isomerization: The n-dodecene then migrates to an acid site on the support (e.g., a zeolite), where it is protonated to form a secondary carbenium ion. This carbenium ion undergoes skeletal rearrangement to more stable tertiary carbenium ions, leading to the formation of branched alkene isomers.

-

Deprotonation & Hydrogenation: The branched carbenium ion is deprotonated to a branched alkene, which then migrates back to a metal site and is hydrogenated to the final highly branched C12 alkane.

A competing and generally undesirable side reaction is hydrocracking, where the carbenium ion breaks down into smaller fragments, reducing the yield of the desired C12 isomers.

Caption: Reaction mechanism of n-dodecane hydroisomerization.

Quantitative Data Presentation

The following tables summarize the catalytic performance of various platinum-supported zeolite catalysts in the hydroisomerization of n-dodecane.

Table 1: Performance of Different Zeolite Supports with Platinum Catalyst

| Catalyst | Temperature (°C) | n-Dodecane Conversion (%) | iso-Dodecane Selectivity (%) | iso-Dodecane Yield (%) | Reference |

| Pt/HZSM-22 | 300 | 87.5 | 88.0 | 77.0 | [1] |

| Pt/HZSM-48 | 280 | Not specified | Not specified | High | [2] |

| Pt/HY (SiO2/Al2O3=80) | Not specified | High | High | Best Activity | [2] |

| Pt/ZSM-22-Y | <280 | High | High | > Pt/ZSM-22+Y | [3] |

Table 2: Effect of ZSM-22 Modification on Catalytic Performance at 300°C

| Catalyst Modification | Acidity (mmol/g) | n-Dodecane Conversion (%) | Isomerization Selectivity (%) |

| Unmodified | 0.043 | 1.1 | High |

| NH4+ exchange + (NH4)2SiF6 | Medium Strength | 87.5 | 88.0 |

| Increased Acidity | 0.329 | 96.6 | Reduced |

Data synthesized from[1].

Experimental Protocols

Below are generalized and specific protocols for catalyst preparation and hydroisomerization reactions based on literature.

General Experimental Workflow

Caption: General experimental workflow for hydroisomerization.

Protocol 1: Preparation of Pt/ZSM-22 Catalyst

-

Zeolite Support Preparation: The H-form of the ZSM-22 zeolite is used as the support. If starting from a different form (e.g., Na-form), ion exchange with an ammonium (B1175870) salt solution (e.g., NH4NO3) is performed, followed by calcination to obtain the H-form.

-

Incipient Wetness Impregnation: A solution of a platinum precursor, such as chloroplatinic acid (H2PtCl6), is prepared. The volume of the solution is equal to the pore volume of the ZSM-22 support.

-

Impregnation: The platinum precursor solution is added dropwise to the ZSM-22 powder with constant mixing to ensure uniform distribution.

-

Drying: The impregnated catalyst is dried in an oven, typically at 110-120°C overnight, to remove the solvent.

-

Calcination: The dried catalyst is calcined in air at a high temperature (e.g., 350-500°C) for several hours to decompose the platinum precursor and anchor the platinum onto the support.

Protocol 2: Hydroisomerization of n-Dodecane in a Fixed-Bed Reactor

-

Catalyst Loading: A specific amount of the prepared Pt/zeolite catalyst (e.g., 1-5 grams), pelletized and sieved to a specific particle size (e.g., 20-40 mesh), is loaded into a fixed-bed stainless steel reactor. The catalyst bed is typically supported by quartz wool.

-

Catalyst Reduction: The catalyst is reduced in-situ by flowing hydrogen gas at a high temperature (e.g., 350-450°C) for several hours prior to the reaction. This step ensures that the platinum is in its active metallic state.

-

Reaction Start-up: After reduction, the reactor is cooled to the desired reaction temperature (e.g., 250-350°C) and the pressure is adjusted (e.g., 1-5 MPa).

-

Feed Introduction: A mixture of n-dodecane and hydrogen is continuously fed into the reactor at a specific liquid hourly space velocity (LHSV) and H2/dodecane molar ratio. The n-dodecane is typically introduced using a high-pressure liquid pump.

-

Product Collection and Analysis: The reactor effluent is cooled to condense the liquid products, which are collected periodically. The gaseous and liquid products are analyzed using gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to determine the conversion of n-dodecane and the selectivity to various isomers and cracking products.

Oligomerization of Shorter-Chain Olefins

This method builds up the C12 skeleton from smaller molecules. A common example is the dimerization of C6 olefins (hexenes).

Reaction Pathway

-

Dimerization: Two molecules of a C6 olefin, such as 1-hexene, are catalytically dimerized to form a C12 olefin. This reaction is often catalyzed by transition metal complexes.

-

Hydrogenation: The resulting C12 olefin mixture is then hydrogenated to the corresponding branched C12 alkanes.

Caption: Synthesis of C12 alkanes via olefin dimerization.

Experimental Protocol

Protocol 3: Dimerization of 1-Hexene and Subsequent Hydrogenation

-

Dimerization Reaction Setup: A solution of a suitable catalyst, for example, a nickel-based complex, is prepared in an appropriate solvent in a reaction vessel under an inert atmosphere.

-

Reactant Addition: 1-Hexene is added to the catalyst solution, and the mixture is stirred at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 18 hours).[4]

-

Reaction Monitoring and Work-up: The progress of the reaction can be monitored by GC. After the reaction is complete, the catalyst is removed (e.g., by filtration or extraction), and the resulting mixture of C12 olefins is isolated.

-

Hydrogenation: The isolated C12 olefins are dissolved in a suitable solvent and subjected to hydrogenation using a catalyst such as palladium on carbon (Pd/C) under hydrogen pressure.

-

Product Isolation and Analysis: After the hydrogenation is complete, the catalyst is filtered off, and the solvent is removed to yield the highly branched C12 alkanes. The product composition is analyzed by GC-MS.

Synthesis from Biomass-Derived Molecules

A greener approach to synthesizing branched alkanes involves the use of platform chemicals derived from biomass, such as furfural (from hemicellulose) and acetone.

Reaction Pathway

This multi-step synthesis involves C-C bond formation through aldol (B89426) condensation followed by hydrodeoxygenation.

Caption: Synthesis of branched alkanes from biomass.

Experimental Protocol

Protocol 4: Synthesis of Branched Alkanes from Furfural and Acetone

This process typically involves a two-step reaction: aldol condensation to form a C13 oxygenate, followed by hydrodeoxygenation.

-

Aldol Condensation: Furfural and acetone are reacted in the presence of a base catalyst (e.g., NaOH) or a solid base catalyst to produce a C13 double aldol condensation product.

-

Hydrodeoxygenation: The C13 oxygenate is then subjected to hydrodeoxygenation in a high-pressure reactor with a bifunctional catalyst (e.g., Pd/NbOPO4) under a hydrogen atmosphere. This step removes the oxygen atoms and saturates the double bonds to yield highly branched alkanes. A high carbon yield of C13 oxygenates (about 75%) can be achieved under mild conditions (353 K, 20 h).[5]

Catalyst Characterization

The properties of the catalysts used in these syntheses are critical to their performance. A variety of techniques are employed to characterize these materials:

-

X-ray Diffraction (XRD): To determine the crystalline structure and phase purity of the zeolite support.[6][7]

-

Scanning Electron Microscopy (SEM): To visualize the morphology and particle size of the catalyst.[6]

-

N2 Physisorption (BET analysis): To measure the surface area, pore volume, and pore size distribution of the catalyst.[6]

-

Temperature-Programmed Desorption of Ammonia (NH3-TPD): To quantify the total acidity and the strength of the acid sites on the catalyst.

-

Fourier-Transform Infrared Spectroscopy (FTIR) of adsorbed probe molecules (e.g., pyridine): To distinguish between Brønsted and Lewis acid sites.[1]

-

Transmission Electron Microscopy (TEM): To observe the dispersion and size of the metal nanoparticles on the support.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To probe the local environment of specific atoms (e.g., 27Al, 29Si) in the zeolite framework.[7]

Conclusion

The synthesis of highly branched C12 alkanes can be achieved through several effective routes. The hydroisomerization of n-dodecane over bifunctional platinum-zeolite catalysts is a well-established and highly efficient method, offering a high degree of control over the product distribution through careful selection of the catalyst and reaction conditions. Oligomerization of smaller olefins provides a flexible "bottom-up" approach, while the conversion of biomass-derived feedstocks represents a promising and sustainable alternative for the future. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and application of these important molecules. Further research into novel catalyst development and process optimization will continue to advance the efficient and selective production of highly branched alkanes.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. arts.units.it [arts.units.it]

- 5. 2,2,4,6,6-pentamethylheptane | TargetMol [targetmol.com]

- 6. aidic.it [aidic.it]

- 7. Emerging analytical methods to characterize zeolite-based materials - PMC [pmc.ncbi.nlm.nih.gov]

4-Ethyl-3,3,4-trimethylheptane: A Technical Guide to Its Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethyl-3,3,4-trimethylheptane is a highly branched aliphatic hydrocarbon. This document provides a comprehensive overview of its known properties and outlines a plausible synthetic pathway, as specific literature on its discovery and isolation is not currently available. The proposed synthesis is based on established organometallic methodologies for the construction of sterically hindered alkanes. This guide includes a detailed, albeit hypothetical, experimental protocol and a summary of computed physicochemical properties to support further research and application in relevant fields.

Introduction

Highly branched alkanes are of significant interest in fuel science due to their high octane (B31449) ratings and in materials science for their unique physical properties. 4-Ethyl-3,3,4-trimethylheptane, with the chemical formula C₁₂H₂₆, represents a structurally complex acyclic alkane. Despite its well-defined structure, specific details regarding its initial discovery and isolation from natural or synthetic sources are not documented in publicly available scientific literature. This guide, therefore, focuses on its synthesis based on analogous chemical transformations and presents its computed physical and chemical properties.

Physicochemical Properties

Quantitative data for 4-Ethyl-3,3,4-trimethylheptane is primarily derived from computational models. The following table summarizes key computed properties available from public chemical databases.[1]

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₆ | PubChem |

| Molecular Weight | 170.33 g/mol | PubChem |

| IUPAC Name | 4-Ethyl-3,3,4-trimethylheptane | PubChem |

| CAS Number | 62198-72-5 | PubChem |

| Computed XLogP3 | 5.8 | PubChem |

| Computed Molar Refractivity | 56.3 cm³ | PubChem |

| Computed Polarizability | 22.3 ų | PubChem |

Proposed Synthesis

The synthesis of highly branched alkanes with quaternary carbon centers often presents challenges due to steric hindrance. A robust and logical approach to the synthesis of 4-Ethyl-3,3,4-trimethylheptane involves a Grignard reaction to construct the carbon skeleton, followed by reduction of the resulting alcohol.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule suggests a disconnection at the C4-C5 bond, leading to a tertiary alcohol intermediate. This alcohol can be formed from the reaction of a Grignard reagent with a suitable ketone.

Caption: Retrosynthetic analysis of 4-Ethyl-3,3,4-trimethylheptane.

Forward Synthesis Pathway

The proposed forward synthesis involves two main steps:

-

Grignard Reaction: Reaction of sec-butylmagnesium bromide with 3,3-dimethyl-2-pentanone to form the tertiary alcohol, 4-ethyl-3,3,4-trimethylheptan-4-ol.

-

Reduction: Conversion of the tertiary alcohol to the final alkane. A common method for this transformation is via a Barton-McCombie deoxygenation or by conversion to the corresponding alkyl halide followed by reduction with a hydride source like lithium aluminum hydride.

Caption: Proposed forward synthesis of 4-Ethyl-3,3,4-trimethylheptane.

Experimental Protocols (Hypothetical)

The following protocols are hypothetical and based on general procedures for the synthesis of highly branched alkanes.[2][3][4] Researchers should adapt these methods based on their specific laboratory conditions and safety protocols.

Synthesis of 4-Ethyl-3,3,4-trimethylheptan-4-ol (Grignard Reaction)

Materials:

-

Magnesium turnings

-

3,3-Dimethyl-2-pentanone

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Iodine (for initiation)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

All glassware must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings.

-

Add a small crystal of iodine to the magnesium.

-

Dissolve 2-bromobutane in anhydrous diethyl ether and add it to the dropping funnel.

-

Add a small portion of the 2-bromobutane solution to the magnesium turnings to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.

-

Once the reaction has started, add the remaining 2-bromobutane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Cool the Grignard solution to 0 °C in an ice bath.

-

Dissolve 3,3-dimethyl-2-pentanone in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Quench the reaction by the slow, careful addition of saturated aqueous ammonium chloride solution.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude tertiary alcohol. The product should be purified by column chromatography or distillation.

Reduction of 4-Ethyl-3,3,4-trimethylheptan-4-ol to 4-Ethyl-3,3,4-trimethylheptane

Materials:

-

4-Ethyl-3,3,4-trimethylheptan-4-ol

-

Sodium hydride

-

Carbon disulfide

-

Methyl iodide

-

Tributyltin hydride (Bu₃SnH)

-

Azobisisobutyronitrile (AIBN)

-

Anhydrous toluene

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the alcohol in anhydrous toluene.

-

Cool the solution to 0 °C and carefully add sodium hydride in portions.

-

Allow the mixture to stir at room temperature for 1 hour.

-

Add carbon disulfide, and stir for an additional 2 hours.

-

Add methyl iodide and stir overnight at room temperature.

-

Quench the reaction with water and extract the product with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude xanthate ester.

-

Dissolve the crude xanthate ester in anhydrous toluene.

-

Add tributyltin hydride and a catalytic amount of AIBN.

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC or GC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica (B1680970) gel to afford 4-Ethyl-3,3,4-trimethylheptane.

Conclusion

While the discovery and isolation of 4-Ethyl-3,3,4-trimethylheptane are not well-documented, its synthesis is achievable through established organic chemistry methodologies. The proposed Grignard-based approach provides a reliable route to this highly branched alkane, enabling further study of its physical properties and potential applications. The provided hypothetical protocols offer a starting point for researchers interested in the synthesis and investigation of this and similar complex hydrocarbon structures. Further research is warranted to explore the potential utility of 4-Ethyl-3,3,4-trimethylheptane in various scientific and industrial domains.

References

Spectroscopic Profile of 4-Ethyl-3,3,4-trimethylheptane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated spectroscopic data for the branched alkane, 4-Ethyl-3,3,4-trimethylheptane. Due to the absence of experimentally recorded spectra in publicly available databases, this document focuses on predicted spectroscopic characteristics based on fundamental principles of mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy as they apply to saturated hydrocarbons. Detailed, generalized experimental protocols for acquiring such data are also presented.

Chemical Structure and Properties

4-Ethyl-3,3,4-trimethylheptane is a highly branched saturated hydrocarbon with the following characteristics:

| Property | Value |

| Molecular Formula | C₁₂H₂₆ |

| Molecular Weight | 170.33 g/mol [1] |

| CAS Registry Number | 62198-72-5[1] |

| Structure |  |

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data from key spectroscopic techniques. These predictions are based on the known behavior of similar branched alkanes.

Mass Spectrometry (Electron Ionization)

Electron ionization (EI) of 4-Ethyl-3,3,4-trimethylheptane is expected to result in extensive fragmentation, with the molecular ion peak (M⁺) being of very low abundance or absent entirely.[2][3] Fragmentation will be favored at the points of branching to form more stable tertiary carbocations.[4][5]

Table 1: Predicted Key Mass Fragments for 4-Ethyl-3,3,4-trimethylheptane

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Comments |

| 170 | [C₁₂H₂₆]⁺ | Molecular Ion (M⁺). Expected to be very weak or absent. |

| 141 | [M - C₂H₅]⁺ | Loss of an ethyl radical from the main chain. |

| 127 | [M - C₃H₇]⁺ | Loss of a propyl radical. |

| 99 | [M - C₅H₁₁]⁺ | Cleavage at the C4-C5 bond, losing a pentyl radical. |

| 85 | [C₆H₁₃]⁺ | A likely abundant fragment resulting from cleavage at a branching point. |

| 71 | [C₅H₁₁]⁺ | A prominent peak corresponding to a stable tertiary carbocation.[3] |

| 57 | [C₄H₉]⁺ | A common and often base peak for branched alkanes, representing a stable tert-butyl cation.[2] |

| 43 | [C₃H₇]⁺ | Isopropyl cation, another common fragment. |

| 29 | [C₂H₅]⁺ | Ethyl cation. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of alkanes are characterized by signals in the upfield region. Due to the structural complexity and multiple similar chemical environments in 4-Ethyl-3,3,4-trimethylheptane, significant signal overlap is expected in the ¹H NMR spectrum.[6]

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Ethyl-3,3,4-trimethylheptane

| Carbon Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity (in off-resonance decoupled spectrum) |

| Quaternary Carbons (C3, C4) | 35 - 50 | Singlet |

| Methylene Carbons (-CH₂-) | 20 - 40 | Triplet |

| Methyl Carbons (-CH₃) | 10 - 25 | Quartet |

Table 3: Predicted ¹H NMR Chemical Shifts for 4-Ethyl-3,3,4-trimethylheptane

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Methylene Protons (-CH₂-) | 1.2 - 1.6 | Complex multiplets |

| Methyl Protons (-CH₃) | 0.8 - 1.2 | Triplets and singlets (likely overlapping) |

Infrared (IR) Spectroscopy

The IR spectrum of an alkane is dominated by C-H stretching and bending vibrations. The spectrum is expected to be relatively simple.[7]

Table 4: Predicted Infrared Absorption Frequencies for 4-Ethyl-3,3,4-trimethylheptane

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 2975 - 2950 | C-H asymmetric stretching (in CH₃) | Strong |

| 2925 - 2900 | C-H asymmetric stretching (in CH₂) | Strong |

| 2870 - 2850 | C-H symmetric stretching (in CH₃) | Medium-Strong |

| 2850 - 2830 | C-H symmetric stretching (in CH₂) | Medium |

| 1470 - 1450 | C-H bending (scissoring in CH₂) | Medium |

| 1380 - 1370 | C-H bending (symmetric umbrella mode in CH₃) | Medium |

| ~725 | C-H rocking (in long chains, may be absent or weak) | Weak |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is designed for the analysis of volatile and semi-volatile hydrocarbons.

-

Sample Preparation: Dissolve approximately 1 mg of 4-Ethyl-3,3,4-trimethylheptane in 1 mL of a volatile, high-purity solvent such as hexane (B92381) or dichloromethane.

-

Instrumentation:

-

Gas Chromatograph: An Agilent 7890B GC or equivalent, equipped with a split/splitless injector.

-

Mass Spectrometer: An Agilent 5977A MSD or equivalent, capable of electron ionization.[4]

-

-

GC Conditions:

-

Injector Temperature: 250 °C.

-

Split Ratio: 50:1 to prevent column overloading.[4]

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).[4]

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.[4]

-

Oven Temperature Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 150 °C and hold for 5 minutes.[4]

-

-

MS Conditions:

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the steps for acquiring ¹H and ¹³C NMR spectra.

-

Sample Preparation:

-

For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆).

-

For ¹³C NMR, a more concentrated solution is required; dissolve 50-100 mg in 0.7 mL of the deuterated solvent.

-

Filter the solution into a clean, dry 5 mm NMR tube.

-

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Lock onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

Acquire the spectrum using a standard pulse sequence (e.g., a 30° pulse with a relaxation delay of 1-2 seconds).

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon.

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio, with a relaxation delay of 2-5 seconds.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol is for obtaining the infrared spectrum of a liquid sample.

-

Sample Preparation: As 4-Ethyl-3,3,4-trimethylheptane is a liquid at room temperature, the neat liquid can be analyzed directly. Place one or two drops of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

Instrumentation: A benchtop FT-IR spectrometer.

-

Acquisition:

-

Record a background spectrum of the clean, empty salt plates.

-

Mount the prepared sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification of an unknown compound like 4-Ethyl-3,3,4-trimethylheptane.

References

- 1. 4-Ethyl-3,3,4-trimethylheptane | C12H26 | CID 53424855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. collard.chemistry.gatech.edu [collard.chemistry.gatech.edu]

- 3. GCMS Section 6.9.2 [people.whitman.edu]

- 4. benchchem.com [benchchem.com]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. benchchem.com [benchchem.com]

- 7. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to the Thermodynamic Properties of 4-Ethyl-3,3,4-trimethylheptane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of the highly branched alkane, 4-Ethyl-3,3,4-trimethylheptane (C12H26, CAS: 62198-72-5). Due to a scarcity of publicly available experimental data for this specific isomer, this document focuses on the estimation of its key thermodynamic parameters through established theoretical methods, primarily the Benson group additivity method. Furthermore, it details the standard experimental protocols employed for the determination of thermodynamic properties of branched alkanes, offering a foundational understanding for further research and application in fields such as chemical process design, and lubricant and fuel development.

Introduction

4-Ethyl-3,3,4-trimethylheptane is a saturated hydrocarbon with a complex, highly branched structure. Understanding its thermodynamic properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for a variety of applications. These properties govern the molecule's behavior in chemical reactions, its energy content, and its phase equilibria, which are critical parameters in chemical engineering, materials science, and pharmacology. This guide aims to provide a detailed, albeit largely theoretical, examination of these properties to serve as a valuable resource for professionals in relevant scientific and industrial fields.

Estimated Thermodynamic Properties

In the absence of direct experimental measurements, the thermodynamic properties of 4-Ethyl-3,3,4-trimethylheptane have been estimated using the Benson group additivity method.[1][2][3][4] This well-established method allows for the calculation of thermodynamic functions by summing the contributions of individual chemical groups within the molecule.

Table 1: Estimated Thermodynamic Properties of 4-Ethyl-3,3,4-trimethylheptane at 298.15 K and 1 atm

| Thermodynamic Property | Symbol | Estimated Value | Units |

| Standard Enthalpy of Formation (gas) | ΔHf°(g) | -295.3 | kJ/mol |

| Standard Molar Entropy (gas) | S°(g) | 523.5 | J/(mol·K) |

| Molar Heat Capacity at Constant Pressure (gas) | Cp°(g) | 258.2 | J/(mol·K) |

Note: These values are estimations derived from the Benson group additivity method and should be used with an understanding of their theoretical nature. Experimental verification is highly recommended.

Experimental Protocols for Thermodynamic Property Determination

The determination of thermodynamic properties for branched alkanes relies on a suite of precise experimental techniques. The following sections detail the methodologies for measuring the key thermodynamic parameters.

Calorimetry for Enthalpy of Formation

The standard enthalpy of formation (ΔHf°) is typically determined through combustion calorimetry.

Experimental Workflow:

-

Sample Preparation: A precisely weighed sample of the purified alkane is placed in a sample holder within a combustion bomb.

-

Bomb Assembly: The bomb is sealed and pressurized with a high-purity oxygen atmosphere. A small, known amount of water is often added to ensure saturation of the final atmosphere.

-

Calorimeter Setup: The bomb is submerged in a known mass of water in a well-insulated calorimeter. The temperature of the water is monitored with a high-precision thermometer.

-

Ignition and Data Acquisition: The sample is ignited via an electrical fuse. The temperature of the surrounding water is recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Data Analysis: The heat released by the combustion is calculated from the temperature change of the calorimeter system, after accounting for the heat capacity of the calorimeter (determined through calibration with a standard substance like benzoic acid) and corrections for the heat of ignition and formation of nitric and sulfuric acids (if applicable). The standard enthalpy of formation is then derived from the standard enthalpy of combustion using Hess's law.

Adiabatic Heat-Capacity Calorimetry for Entropy and Heat Capacity

Adiabatic heat-capacity calorimetry is the primary method for determining the heat capacity (Cp) and, by extension, the entropy (S) of a substance from near absolute zero to ambient temperatures.

Experimental Workflow:

-

Sample Loading: A known mass of the sample is sealed in a calorimeter vessel under vacuum or a helium atmosphere for thermal contact.

-

Cryostat: The calorimeter vessel is placed within a cryostat, which allows for precise temperature control, often starting from liquid helium temperatures.

-

Heating and Temperature Measurement: A known quantity of electrical energy is supplied to a heater on the calorimeter vessel, causing a small, incremental increase in temperature. The temperature is measured with a calibrated resistance thermometer.

-

Adiabatic Shield Control: The key principle is to maintain an "adiabatic shield" at the same temperature as the calorimeter vessel, minimizing heat exchange with the surroundings.

-

Data Calculation: The heat capacity is calculated from the energy input and the resulting temperature rise. By measuring the heat capacity over a wide temperature range, the standard entropy at 298.15 K can be calculated by integrating Cp/T from 0 K, with extrapolations to absolute zero based on the Debye T3 law.

Visualization of Thermodynamic Relationships

The following diagram illustrates the fundamental relationships between key thermodynamic properties.

Caption: Interdependence of core thermodynamic properties.

Conclusion

This technical guide has provided an estimation of the core thermodynamic properties of 4-Ethyl-3,3,4-trimethylheptane and detailed the standard experimental methodologies for their determination. While the provided data is theoretical, it serves as a valuable starting point for researchers and professionals. The complex structure of this molecule underscores the need for precise experimental measurements to validate and refine theoretical models. Future work should focus on the experimental determination of the heat capacity, enthalpy of combustion, and vapor pressure of 4-Ethyl-3,3,4-trimethylheptane to provide a more complete and accurate thermodynamic profile. This will, in turn, enhance its applicability in advanced material and energy sectors.

References

Potential Research Areas for Branched Alkanes: A Technical Guide for Scientists and Drug Development Professionals

Introduction: Branched alkanes, once primarily relegated to the field of petrochemistry, are emerging as molecules of significant interest across diverse scientific disciplines. Their unique structural and stereochemical properties, which distinguish them from their linear counterparts, are opening up new avenues in materials science, drug development, and biochemistry. The introduction of alkyl branches dramatically influences a molecule's physical properties, such as boiling point and viscosity, and its chemical reactivity by creating steric hindrance and improving stability.[1][2] This technical guide provides an in-depth exploration of key research areas involving branched alkanes, presenting quantitative data, detailed experimental protocols, and visual workflows to support researchers, scientists, and drug development professionals in this expanding field.

Catalytic Isomerization for High-Performance Fuels

The conversion of linear n-alkanes into their more highly branched isomers is a cornerstone of the petroleum industry.[3] Branched alkanes possess higher octane (B31449) ratings, leading to more efficient and cleaner combustion in internal combustion engines.[4][5] Research in this area focuses on the development of novel, highly selective, and stable catalysts to maximize the yield of multi-branched isomers while minimizing undesirable cracking reactions.[6][7]

Data Presentation: Isomerization of n-Heptane

The following table summarizes the catalytic performance of different zeolite-based catalysts in the hydroisomerization of n-heptane, a model compound for gasoline fractions.

| Catalyst | Temperature (°C) | n-Heptane Conversion (%) | Total i-Heptane Yield (%) | Multi-branched Isomer Yield (%) | Reference |

| Pt/SZ | 200 | ~53 | Not specified | Not specified | [4] |

| Pt/MCM48-HZSM5 | 350 | >90 | Not specified | Not specified | [8] |

| PZH-0.3 (Pt/ZSM-22) | 260 | 81.1 | 76.4 | Not specified | [9] |

| PZH-0.5 (Pt/ZSM-22) | 320 | Not specified | Not specified | 13.6 | [9] |

Experimental Protocols: n-Heptane Hydroisomerization over Pt/Zeolite Catalysts

Catalyst Preparation (Example: Pt/MCM48-HZSM5): [8]

-

Composite Synthesis: 0.5 g of HZSM-5 zeolite is added to the synthesis solution during the preparation of MCM-48 silica, after the addition of tetraethyl orthosilicate (B98303) (TEOS) to form a homogeneous solution.

-

Drying and Calcination: The final synthesized composite is dried in an oven at 110 °C for 24 hours, followed by calcination at 500 °C for 4 hours.

-

Platinum Impregnation: The calcined support is impregnated with an aqueous solution of hexachloroplatinic acid (H₂PtCl₆) to achieve a final Pt loading of 0.6 wt%.

-

Final Treatment: The impregnated catalyst is dried and then calcined again to ensure proper dispersion of the platinum nanoparticles.

Catalytic Reaction: [10]

-

Reactor Setup: The reaction is carried out in a fixed-bed continuous flow reactor.

-

Catalyst Loading: A specific amount of the prepared catalyst is loaded into the reactor.

-

Reaction Conditions: The reaction is typically performed at temperatures ranging from 200–350 °C under hydrogen pressure.

-

Feed: A mixture of n-heptane and hydrogen is fed into the reactor at a controlled molar ratio (e.g., H₂/n-C₇ of 10) and feed rate (e.g., 2 g n-C₇ · g cat⁻¹ · h⁻¹).

-

Product Analysis: The reaction products are collected and analyzed using gas chromatography (GC) to determine the conversion of n-heptane and the selectivity towards different isomers and cracking products.

Logical Relationships: Bifunctional Catalysis in Alkane Isomerization

The mechanism of n-alkane isomerization over a bifunctional catalyst involves a synergistic action between metal and acid sites.

Caption: Isomerization mechanism on a bifunctional catalyst.

Renewable Branched Alkanes from Biomass

The production of biofuels and biochemicals from renewable lignocellulosic biomass is a critical area of research aimed at reducing dependence on fossil fuels.[11][12][13] Branched alkanes are particularly desirable as components of "drop-in" biofuels because their properties are highly compatible with existing infrastructure.[14] A promising pathway involves the conversion of biomass-derived platform molecules, such as furfural (B47365) and levulinic acid, into long-chain branched alkanes through a series of catalytic steps.[15]

Data Presentation: Synthesis of Branched Alkanes from Biomass Derivatives

| Biomass Derivative | Catalyst | Product | Max. Yield (%) | Reference |

| Furfural-Levulinic Acid Adduct | Pd/C-HPW | C14/C15 Alkanes | 92.7 | [14] |

| δ-Furfurylidenelevulinic Acid | Pd/C + HPW | Decane | 89.53 | [16] |

| Furfural-Acetone Adduct | Ru/5WZ | C7/C8 Alkanes | 95.0 | [17] |

Experimental Protocols: Hydrodeoxygenation of Furfural-Levulinic Acid Adduct (FLAF)

This protocol describes the conversion of a biomass-derived adduct into branched alkanes.[14]

-

Reactant Preparation: The furfural-levulinic acid adduct (FLAF) is synthesized via aldol (B89426) condensation.

-

Reactor Loading: A batch reactor is charged with FLAF, a Pd/C-HPW catalyst, and a solvent (e.g., an alcohol).

-

Reaction Conditions: The reactor is sealed, purged, and pressurized with hydrogen (e.g., 3 MPa H₂). The reaction mixture is heated to the target temperature (e.g., 180 °C) and stirred for a specified duration.

-

Product Recovery and Analysis: After the reaction, the reactor is cooled, and the liquid product is separated from the solid catalyst by centrifugation. The products are then identified and quantified using Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Flame Ionization Detection (GC-FID).

Experimental Workflows: Biomass to Branched Alkanes

This diagram illustrates a typical multi-step process for converting lignocellulosic biomass into valuable branched alkanes.

Caption: From lignocellulose to high-quality branched biofuels.

Branched-Chain Fatty Acids in Cellular Signaling

Branched-chain fatty acids (BCFAs), which are structurally similar to branched alkanes but with a terminal carboxyl group, are gaining significant attention for their roles in human health and disease.[18] Found in dairy, meat, and produced by gut microbiota, BCFAs have demonstrated anti-inflammatory, anti-cancer, and metabolic regulatory properties.[19][20] Research is now focused on elucidating the specific molecular pathways through which BCFAs exert their biological effects.

Data Presentation: Biological Activity of BCFAs

| Compound | Target/Assay | Activity/Potency | Reference |

| Phytanoyl-CoA | PPARα Binding | Kd ≈ 11 nM | [6] |

| Pristanoyl-CoA | PPARα Binding | Kd ≈ 11 nM | [6] |

| iso-15:0 | MCF-7 Cell Viability | 27% reduction at 200 µM (24h) | [19] |

| iso-17:0 | MCF-7 Cell Viability | 43% reduction at 200 µM (24h) | [19] |